molecular formula C8H14N2O B12858131 4,4-Diethyl-5-methyl-4H-pyrazol-3-ol CAS No. 90152-73-1

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol

Cat. No.: B12858131
CAS No.: 90152-73-1
M. Wt: 154.21 g/mol
InChI Key: WPLNTCJYJHETQJ-UHFFFAOYSA-N
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Description

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol is a pyrazole derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound features diethyl substituents at position 4, a methyl group at position 5, and a hydroxyl group at position 2. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Properties

CAS No.

90152-73-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4,4-diethyl-3-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C8H14N2O/c1-4-8(5-2)6(3)9-10-7(8)11/h4-5H2,1-3H3,(H,10,11)

InChI Key

WPLNTCJYJHETQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NNC1=O)C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethyl-5-methyl-4H-pyrazol-3-ol typically involves the condensation of appropriate hydrazines with β-diketones or β-keto esters. One common method is the reaction of diethyl malonate with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of ethyl acetoacetate and phenylhydrazine, which undergoes cyclocondensation to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Brønsted acids or Lewis acids are frequently used to enhance the reaction rate and selectivity . The use of green solvents and environmentally friendly processes is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Pyrazolone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Pyrazole derivatives share a common heterocyclic framework, but substituent variations lead to distinct physicochemical and biological behaviors. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight Notable Features
4,4-Diethyl-5-methyl-4H-pyrazol-3-ol 4,4-diethyl, 5-methyl, 3-hydroxyl Not explicitly reported Branched alkyl groups enhance lipophilicity; hydroxyl enables H-bonding
4,4’-(Methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Two pyrazole cores linked via methylene, 3-methyl, 1-phenyl, 5-hydroxyl groups 424.44 g/mol Bispyrazole structure increases rigidity; dual hydroxyl groups enhance polarity
4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one 3-trifluoromethyl, 4-hydroxypropyl, 5-ketone 226.15 g/mol Trifluoromethyl group improves metabolic stability; multiple H-bond donors

Physicochemical Properties

  • Melting Points: 4,4’-(Methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): 225–227°C . 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one: No explicit data, but trifluoromethyl groups typically lower melting points compared to alkyl-substituted pyrazoles . this compound: Expected to have a moderate melting point due to balanced lipophilic (diethyl) and polar (hydroxyl) groups.
  • Solubility :

    • The diethyl groups in this compound likely reduce aqueous solubility compared to hydroxyl-rich analogues like the bispyrazole compound .
    • Trifluoromethyl and hydroxypropyl groups in the third compound may confer partial solubility in polar organic solvents .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The hydroxyl group in this compound acts as an electron-withdrawing group, polarizing the pyrazole ring. This contrasts with the electron-donating methyl groups in the bispyrazole compound .
    • The trifluoromethyl group in 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one introduces strong electron-withdrawing effects, enhancing electrophilic reactivity .
  • This contrasts with the less hindered methylene-linked bispyrazole .

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